molecular formula C17H24FN3O2 B3980492 1-[2-Fluoro-4-nitro-5-(piperidin-1-yl)phenyl]-4-methylpiperidine

1-[2-Fluoro-4-nitro-5-(piperidin-1-yl)phenyl]-4-methylpiperidine

Cat. No.: B3980492
M. Wt: 321.4 g/mol
InChI Key: IUUFDPKWMIKGRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-Fluoro-4-nitro-5-(piperidin-1-yl)phenyl]-4-methylpiperidine is a complex organic compound that features a piperidine ring, a fluorine atom, and a nitro group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine ring, a common structural motif in many pharmaceuticals, suggests that this compound may exhibit a range of biological activities.

Preparation Methods

The synthesis of 1-[2-Fluoro-4-nitro-5-(piperidin-1-yl)phenyl]-4-methylpiperidine typically involves multiple steps, including the formation of the piperidine ring and the introduction of the fluorine and nitro groups. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance . Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[2-Fluoro-4-nitro-5-(piperidin-1-yl)phenyl]-4-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.

Scientific Research Applications

1-[2-Fluoro-4-nitro-5-(piperidin-1-yl)phenyl]-4-methylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-Fluoro-4-nitro-5-(piperidin-1-yl)phenyl]-4-methylpiperidine involves its interaction with specific molecular targets in the body. The compound may bind to DNA via intercalation, disrupting normal cellular processes and leading to its biological effects . The exact molecular pathways involved depend on the specific biological context and the compound’s interactions with other cellular components.

Comparison with Similar Compounds

1-[2-Fluoro-4-nitro-5-(piperidin-1-yl)phenyl]-4-methylpiperidine can be compared with other piperidine derivatives, such as:

    Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.

    Evodiamine: Exhibits antiproliferative effects on cancer cells.

    Matrine: Known for its anticancer and antiviral activities.

    Berberine: Used for its antimicrobial and anti-inflammatory effects.

    Tetrandine: Exhibits antiproliferative effects on various cancer types. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

1-(2-fluoro-4-nitro-5-piperidin-1-ylphenyl)-4-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O2/c1-13-5-9-20(10-6-13)15-12-16(19-7-3-2-4-8-19)17(21(22)23)11-14(15)18/h11-13H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUFDPKWMIKGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C(=C2)N3CCCCC3)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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